Dithiophen-2-ylmethanol
Overview
Description
Dithiophen-2-ylmethanol is an organic compound that features a methanol group attached to a thiophene ring Thiophenes are a class of heterocyclic compounds containing sulfur, which are known for their aromatic properties and significant roles in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dithiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with formaldehyde under acidic or basic conditions. One common method is the Grignard reaction, where a thiophene Grignard reagent reacts with formaldehyde to yield this compound. Another approach involves the use of thiophene-2-carboxaldehyde, which undergoes reduction to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dithiophen-2-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form dithiophen-2-ylmethanone.
Reduction: The compound can be reduced to form dithiophen-2-ylmethane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Dithiophen-2-ylmethanone.
Reduction: Dithiophen-2-ylmethane.
Substitution: Various halogenated thiophene derivatives.
Scientific Research Applications
Dithiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are important in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: this compound is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of dithiophen-2-ylmethanol in biological systems involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. Its aromatic thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects. The exact pathways and targets are still under investigation, but its potential as a bioactive molecule is promising.
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the methanol group.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of dithiophen-2-ylmethanol.
Dithiophen-2-ylmethane: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Biological Activity
Dithiophen-2-ylmethanol is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activities, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound contains a thiophene ring, which contributes to its unique chemical properties. The compound's structure allows it to engage in π-π interactions and hydrogen bonding, essential for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that the compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to apoptosis and cell proliferation .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes and receptors in biological systems, modulating their activity. The aromatic nature of the thiophene ring plays a crucial role in these interactions, allowing for effective binding with target molecules .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : In vitro tests demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness. The compound showed the highest activity against Staphylococcus aureus, with an MIC of 32 µg/mL .
- Anticancer Effects : A study investigating the effects on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis markers after 48 hours of exposure .
Data Table: Summary of Biological Activities
Activity Type | Test Organisms/Cell Lines | Observed Effect | MIC/IC50 Values |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 µg/mL |
Escherichia coli | Moderate growth inhibition | 64 µg/mL | |
Anticancer | MCF-7 (breast cancer) | Decreased viability | IC50 = 25 µM |
HT29 (colon cancer) | Induced apoptosis | IC50 = 30 µM |
Properties
IUPAC Name |
dithiophen-2-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAYQUFPNWRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285319 | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-84-8 | |
Record name | NSC41367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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